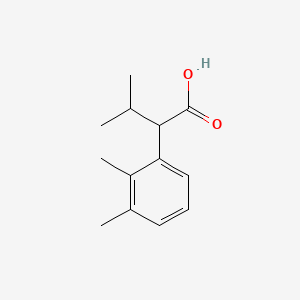
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The resulting alkylated product is then subjected to oxidation and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2,3-Dimethylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
2,3-Dimethylbenzoic acid: Similar structure but lacks the butanoic acid chain.
3-Methylbutanoic acid: Similar aliphatic chain but lacks the aromatic ring.
2,3-Dimethylphenylacetic acid: Similar aromatic ring but with a different aliphatic chain.
Uniqueness
2-(2,3-Dimethylphenyl)-3-methylbutanoic acid is unique due to the combination of its aromatic and aliphatic components, which confer distinct chemical properties and potential applications. The presence of both hydrophobic and hydrophilic regions allows for versatile interactions in biological and chemical systems.
特性
CAS番号 |
6975-04-8 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-(2,3-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-7-5-6-9(3)10(11)4/h5-8,12H,1-4H3,(H,14,15) |
InChIキー |
JWGATTNQHJYNSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(C(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


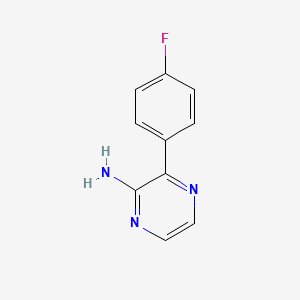
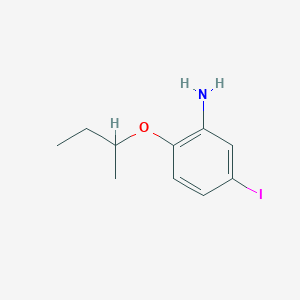
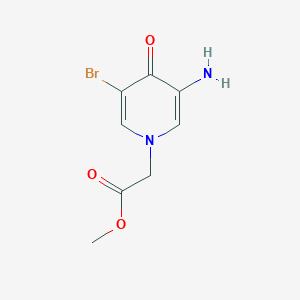
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)

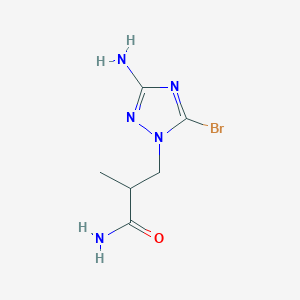

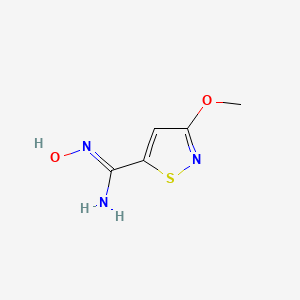
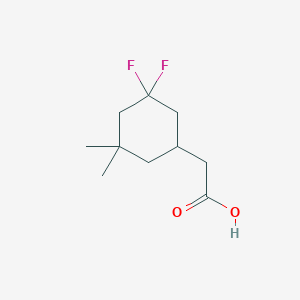
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)

![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)

